molecular formula C20H29N3O2S B2959711 Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate CAS No. 892275-35-3

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate

Katalognummer B2959711
CAS-Nummer: 892275-35-3
Molekulargewicht: 375.53
InChI-Schlüssel: NRCVCJJUGAJKPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is a G protein-coupled receptor that is expressed on immune cells, such as mast cells, eosinophils, and T cells. Activation of the histamine H4 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of allergic and inflammatory diseases. This compound blocks the activation of the histamine H4 receptor, thereby reducing the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-allergic effects in preclinical studies. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to reduce the recruitment of immune cells to sites of inflammation in animal models of allergic and inflammatory diseases. This compound has also been shown to have potential antitumor activity in certain cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate has several advantages for lab experiments. It is a highly selective antagonist of the histamine H4 receptor, which allows for the specific targeting of this receptor in vitro and in vivo. It has also been extensively studied, and its synthesis method has been optimized to improve the yield and purity of the compound. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate has several potential future directions for research. It could be further investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis. It could also be studied for its potential use in the treatment of cancer. In addition, this compound could be used as a tool compound to study the role of the histamine H4 receptor in immune cell function and inflammation. Finally, this compound could be modified to improve its solubility and pharmacokinetic properties, which could make it more suitable for use in clinical trials.

Synthesemethoden

The synthesis of Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate involves a multi-step process that includes the reaction of 4-cyclohexylpiperazine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chlorobenzoic acid to form the target compound, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-allergic effects in preclinical studies. It has also been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis. In addition, this compound has been shown to have potential antitumor activity in certain cancer cell lines.

Eigenschaften

IUPAC Name

ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-2-25-19(24)17-10-6-7-11-18(17)21-20(26)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVCJJUGAJKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.